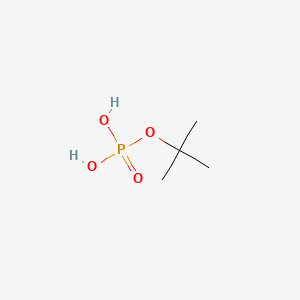

tert-Butyl phosphate

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

tert-butyl dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11O4P/c1-4(2,3)8-9(5,6)7/h1-3H3,(H2,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRDFFAPCSABAGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00946616 | |

| Record name | tert-Butyl dihydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00946616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2382-75-4 | |

| Record name | tert-Butyl phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002382754 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | tert-Butyl dihydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00946616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Tert-butyl Phosphates: Chemical Formula, Structure, and Applications

This technical guide offers a comprehensive overview of tert-butyl phosphate and its fully substituted analogue, tri-tert-butyl phosphate. Tailored for researchers, scientists, and professionals in drug development, this document details their chemical formulas, structures, quantitative data, and experimental protocols for their synthesis.

Chemical Identity and Structure

The term "this compound" most commonly refers to tert-butyl dihydrogen phosphate , a mono-ester of phosphoric acid. In contrast, tri-tert-butyl phosphate is the tri-ester, where all acidic protons of phosphoric acid have been substituted by tert-butyl groups.

The chemical formula for tert-butyl dihydrogen phosphate is C4H11O4P .

The chemical formula for tri-tert-butyl phosphate is C12H27O4P .

Caption: Chemical structures of tert-butyl dihydrogen phosphate and tri-tert-butyl phosphate.

Quantitative Data Summary

The following table summarizes key quantitative data for both tert-butyl phosphates, facilitating easy comparison.

| Property | tert-Butyl Dihydrogen Phosphate | Tri-tert-butyl Phosphate |

| CAS Number | 2382-75-4 | 20224-50-4 |

| Molecular Formula | C₄H₁₁O₄P | C₁₂H₂₇O₄P |

| Molecular Weight | 154.10 g/mol | 266.32 g/mol |

| Boiling Point | Not Applicable | 288.1°C at 760 mmHg |

| Density | Data not readily available | Data not readily available |

| Solubility | Soluble in water | Insoluble in water; soluble in many organic solvents |

| Stability | Stable under standard conditions | Thermally stable but decomposes below its boiling point; exhibits significant hydrolytic stability due to steric hindrance[1] |

Experimental Protocols

Detailed methodologies for the synthesis of tert-butyl phosphates are crucial for their application in research.

Synthesis of Tri-tert-butyl Phosphate via Phosphoryl Chloride

This protocol describes a common laboratory-scale synthesis of tri-tert-butyl phosphate.

Materials:

-

Phosphorus trichloride (PCl₃)

-

tert-Butylmagnesium chloride (t-BuMgCl) in a suitable solvent (e.g., diethyl ether)

-

Copper(I) bromide dimethyl sulfide complex (CuBr·SMe₂)

-

Lithium bromide (LiBr)

-

Hexane (anhydrous)

-

Aqueous tetrafluoroboric acid (HBF₄) solution (e.g., 3 M)

-

Dichloromethane (CH₂Cl₂)

-

Magnesium sulfate (MgSO₄)

-

Ethanol (for crystallization)

Procedure:

-

To a dry, nitrogen-purged three-neck flask equipped with an addition funnel, internal thermometer, and magnetic stirrer, add CuBr·SMe₂ and LiBr.

-

Add anhydrous hexane to the flask, and then add PCl₃ to the suspension. Cool the reaction mixture in an ice bath.

-

Add the t-BuMgCl solution dropwise, keeping the internal temperature below 8°C during the initial phase of the addition.

-

After the initial addition, allow the flask to warm to room temperature and continue stirring vigorously for approximately 13 hours.

-

Recool the mixture in an ice bath and carefully quench the reaction by adding the aqueous HBF₄ solution, ensuring the internal temperature remains below 25°C.

-

Stir the resulting biphasic mixture for 15 minutes and then filter through a pad of Celite.

-

Separate the layers and wash the aqueous layer with hexane to remove nonpolar impurities.

-

Extract the aqueous layer with dichloromethane.

-

Combine the dichloromethane layers, dry over MgSO₄, filter, and evaporate the solvent in vacuo to obtain the crude tri-tert-butylphosphonium tetrafluoroborate salt.

-

The free tri-tert-butylphosphine can be generated in situ from this stable salt by treatment with a base. For the synthesis of tri-tert-butyl phosphate, an oxidation step would be required after the formation of tri-tert-butylphosphine. A more direct, though often lower-yielding, synthesis involves the reaction of phosphorus oxychloride with an excess of potassium t-butoxide.

Synthesis of Di-tert-butyl Hydrogen Phosphate

This protocol outlines the synthesis of di-tert-butyl hydrogen phosphate via the oxidation of di-tert-butyl phosphite, often isolated as its potassium salt.

Materials:

-

Di-tert-butyl phosphite

-

Potassium bicarbonate (KHCO₃)

-

Potassium permanganate (KMnO₄)

-

Deionized water

-

Decolorizing carbon

-

Celite

Procedure:

-

Combine di-tert-butyl phosphite and potassium bicarbonate in water and stir the solution in an ice bath.

-

Add potassium permanganate in several portions over an hour, maintaining a low temperature.

-

Allow the reaction to proceed at room temperature for an additional 30 minutes.

-

Add decolorizing carbon and heat the mixture to 60°C for 15 minutes.

-

Filter the hot solution through Celite to remove solid manganese dioxide and carbon. Wash the solid with hot water.

-

To the filtrate, add more decolorizing carbon and heat again at 60°C for 20 minutes.

-

Filter the solution to obtain a colorless filtrate.

-

Evaporate the water in vacuo to yield crude potassium di-tert-butyl phosphate.

-

To obtain di-tert-butyl hydrogen phosphate, the potassium salt can be dissolved in a minimal amount of water, acidified (e.g., with dilute HCl), and extracted with an organic solvent.

Applications in Drug Development and Organic Synthesis

The unique steric properties of the tert-butyl group impart specific functionalities to these phosphate esters, making them valuable in several applications.

-

Phosphate Protecting Group: The tert-butyl group is widely used as a protecting group for phosphates in complex syntheses, such as in the preparation of oligonucleotides.[2] Its stability to many reaction conditions and its facile removal under acidic conditions make it an ideal choice.[2]

-

Prodrug Synthesis: Di-tert-butyl potassium phosphate is a key reagent in the synthesis of phosphono-oxymethyl prodrugs, which can enhance the bioavailability of parent drug molecules.

-

Precursors to Materials: Alkali metal di-tert-butyl phosphates can serve as single-source precursors for the synthesis of inorganic phosphate materials.

Logical Workflow: Synthesis of Tert-butyl Phosphates

The relationship between the starting materials and the resulting this compound esters is depicted in the following workflow diagram.

Caption: A simplified workflow for the synthesis of tri-tert-butyl phosphate via a phosphonium salt intermediate.

References

A Technical Guide to tert-Butyl Phosphate: Properties, Applications, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl phosphate, specifically tert-butyl dihydrogen phosphate, is an organophosphate compound with significant utility in organic synthesis, particularly in the fields of medicinal chemistry and drug development. Its bulky tert-butyl group confers unique reactivity and stability, making it a valuable tool for chemists. This technical guide provides a comprehensive overview of the properties of this compound, its applications, and detailed experimental protocols relevant to its use.

Core Data

Physical and Chemical Properties

The following tables summarize the key physical and chemical properties of tert-butyl dihydrogen phosphate. While experimental data for some properties are limited in publicly available literature, computed values from reliable databases are provided.

| Identifier | Value | Source |

| IUPAC Name | tert-butyl dihydrogen phosphate | [1] |

| Molecular Formula | C4H11O4P | [1][2] |

| Molecular Weight | 154.10 g/mol | [1] |

| Canonical SMILES | CC(C)(C)OP(=O)(O)O | [1][2] |

| InChI Key | IRDFFAPCSABAGK-UHFFFAOYSA-N | [1][2] |

| Property | Value | Source |

| Physical State | Colorless liquid | [2] |

| Boiling Point | 272.5 ± 23.0 °C (Predicted) | [3] |

| Density | 1.283 ± 0.06 g/cm³ (Predicted) | [3] |

| Solubility | DMSO (Slightly), Ethyl Acetate (Slightly), Methanol (Slightly) | [3] |

| pKa | 1.97 ± 0.10 (Predicted) | [3] |

| XLogP3 | -0.6 | [1] |

| Hydrogen Bond Donor Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 4 | [1] |

Applications in Research and Drug Development

The primary application of this compound derivatives in research and drug development lies in their use as protecting groups for phosphate moieties, particularly in the synthesis of phosphopeptides and modified oligonucleotides. The steric bulk of the tert-butyl group provides stability to the phosphate group under various reaction conditions, and it can be removed under specific acidic conditions.

A notable example of the use of a tert-butyl-containing precursor is in the synthesis of the drug Nirogacestat . Nirogacestat is a gamma-secretase inhibitor approved for the treatment of desmoid tumors.[4] In one of the synthetic routes to Nirogacestat, tert-butyl (2S)-2-aminopentanoate is used as a key building block. The tert-butyl ester serves as a protecting group for the carboxylic acid functionality during subsequent transformations in the synthetic sequence.[4]

Experimental Protocols

A common application of tert-butyl groups in phosphorylation chemistry is the use of di-tert-butyl phosphoramidite reagents for the phosphorylation of alcohols, including hydroxyl groups on amino acids like serine, threonine, and tyrosine during solid-phase peptide synthesis (SPPS).

Protocol: On-Resin Phosphorylation of a Serine Residue using Di-tert-butyl N,N-diethylphosphoramidite

This protocol describes a general procedure for the phosphorylation of a serine residue on a resin-bound peptide.

Materials:

-

Peptide-resin with an unprotected serine hydroxyl group

-

Di-tert-butyl N,N-diethylphosphoramidite

-

Ethylthiotetrazole (ETT) or 1H-Tetrazole solution in acetonitrile

-

Oxidizing solution (e.g., tert-butyl hydroperoxide (TBHP) in decane or iodine in THF/pyridine/water)

-

Dichloromethane (DCM), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Acetonitrile, anhydrous

-

Cleavage and deprotection cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))

Procedure:

-

Resin Swelling and Deprotection: Swell the peptide-resin in anhydrous DMF for 30 minutes, followed by washing with anhydrous DCM. Ensure the terminal Fmoc protecting group is removed to expose the free amine if subsequent amino acid couplings are desired, or that the specific serine hydroxyl is available for phosphorylation.

-

Phosphitylation:

-

Wash the resin with anhydrous acetonitrile (3 x 1 min).

-

Prepare a solution of di-tert-butyl N,N-diethylphosphoramidite (5-10 equivalents) and ETT (0.25 M in acetonitrile, 5-10 equivalents) in anhydrous acetonitrile.

-

Add the solution to the resin and agitate at room temperature for 1-2 hours. The reaction progress can be monitored using a qualitative test like the ninhydrin test if the N-terminus is the target.

-

-

Washing: Wash the resin thoroughly with anhydrous acetonitrile (3 x 1 min) and then with anhydrous DCM (3 x 1 min).

-

Oxidation:

-

Prepare the oxidizing solution (e.g., 0.2 M iodine in THF/pyridine/water 20:5:4 v/v/v or 5.5 M TBHP in decane).

-

Add the oxidizing solution to the resin and agitate for 30 minutes at room temperature. A color change is typically observed.

-

-

Washing: Wash the resin with DCM (3 x 1 min) and DMF (3 x 1 min).

-

Cleavage and Deprotection:

-

Dry the resin under a stream of nitrogen.

-

Add the cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) to the resin.

-

Stir the mixture at room temperature for 2-4 hours. This step cleaves the peptide from the resin and removes the tert-butyl protecting groups from the phosphate and other acid-labile side-chain protecting groups.

-

-

Product Isolation:

-

Filter the resin and collect the filtrate.

-

Precipitate the crude phosphopeptide by adding cold diethyl ether.

-

Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether.

-

Dry the crude peptide under vacuum.

-

-

Purification: Purify the crude phosphopeptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizations

The following diagrams illustrate key concepts related to the use of this compound and its derivatives.

Caption: A simplified workflow for the synthesis of a phosphopeptide using a tert-butyl protected phosphoramidite.

Caption: Role of a tert-butyl protecting group in an early-stage synthesis of Nirogacestat.

References

Synthesis of Tert-Butyl Phosphates from Tert-Butanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the synthesis of tert-butyl phosphates, crucial reagents and intermediates in pharmaceutical development and organic synthesis. Due to the steric hindrance of the tert-butyl group, the synthesis of these phosphate esters presents unique challenges, often leading to side reactions and requiring carefully optimized conditions. This document outlines the available synthetic routes for mono-, di-, and tri-tert-butyl phosphate from tert-butanol, providing detailed experimental protocols where established and discussing the synthetic challenges and alternative approaches.

Introduction

Tert-butyl protected phosphates are widely utilized in the synthesis of phosphate prodrugs and as intermediates in the preparation of biologically active molecules. The bulky tert-butyl group can offer stability and facilitate purification, and its subsequent removal under specific conditions is a key feature in multistep synthetic strategies. However, the inherent steric bulk of the tert-butyl group also poses a significant hurdle in the direct phosphorylation of tert-butanol, often leading to elimination reactions and the formation of isobutylene. This guide provides a comprehensive overview of the synthetic methodologies to access mono-, di-, and tri-substituted tert-butyl phosphates.

Synthesis of Tri-tert-butyl phosphate

The synthesis of tri-tert-butyl phosphate directly from tert-butanol and a phosphorylating agent like phosphorus oxychloride (POCl3) is the most direct approach. The reaction proceeds via a nucleophilic attack of the tert-butanol's hydroxyl group on the phosphorus atom. A key requirement is the use of a base to neutralize the hydrochloric acid (HCl) byproduct, which can otherwise lead to undesired side reactions.

Experimental Protocol (Inferred)

This protocol is based on general procedures for the synthesis of trialkyl phosphates and may require optimization for tri-tert-butyl phosphate due to the high degree of steric hindrance.

Materials:

-

Tert-butanol

-

Phosphorus oxychloride (POCl3), freshly distilled

-

Pyridine or Triethylamine, dried

-

Anhydrous diethyl ether or dichloromethane

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere is charged with a solution of tert-butanol (3.0 equivalents) and a suitable base like pyridine or triethylamine (3.0 equivalents) in an anhydrous solvent such as diethyl ether or dichloromethane.

-

The solution is cooled to 0°C in an ice bath.

-

Phosphorus oxychloride (1.0 equivalent) is added dropwise from the dropping funnel with vigorous stirring, ensuring the temperature does not exceed 5-10°C.

-

After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred for several hours to ensure complete reaction.

-

The reaction is monitored by Thin Layer Chromatography (TLC) or 31P NMR spectroscopy.

-

Upon completion, the reaction mixture is cooled in an ice bath and quenched by the slow addition of cold water or a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acidic components.

-

The organic layer is separated, and the aqueous layer is extracted with the organic solvent.

-

The combined organic layers are washed with saturated sodium bicarbonate solution and then with brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude tri-tert-butyl phosphate is then purified by vacuum distillation or column chromatography.

Reaction Pathway

Caption: Synthesis of Tri-tert-butyl phosphate from tert-Butanol and POCl3.

Synthesis of Di-tert-butyl phosphate

A direct synthesis of di-tert-butyl phosphate from tert-butanol and a phosphorylating agent in a 2:1 stoichiometry is challenging due to the difficulty in controlling the degree of substitution and the propensity for side reactions. The more commonly reported and reliable method involves the oxidation of di-tert-butyl phosphite. Di-tert-butyl phosphite itself can be synthesized from tert-butanol and phosphorus trichloride (PCl3).

Two-Step Synthesis via Di-tert-butyl phosphite

Step 1: Synthesis of Di-tert-butyl phosphite

A detailed protocol for this step can be found in the literature and typically involves the reaction of PCl3 with tert-butanol in the presence of a base.

Step 2: Oxidation of Di-tert-butyl phosphite to Di-tert-butyl phosphate

Experimental Protocol:

Materials:

-

Di-tert-butyl phosphite

-

Potassium permanganate (KMnO4) or other oxidizing agents (e.g., H2O2/KI)

-

Potassium bicarbonate (KHCO3)

-

Water

-

Decolorizing carbon

-

Celite

Procedure:

-

Di-tert-butyl phosphite is combined with potassium bicarbonate in water and the solution is cooled in an ice bath.[1]

-

Potassium permanganate is added portionwise over a period of time, maintaining a low temperature.[1]

-

The reaction is allowed to proceed at room temperature for a specified duration.

-

Decolorizing carbon is added, and the mixture is heated.[1]

-

The reaction mixture is then filtered through a pad of celite to remove solid manganese dioxide and the carbon.[1]

-

The filtrate is evaporated under vacuum to yield the crude potassium di-tert-butyl phosphate salt.[1]

Data Summary: Synthesis of Di-tert-butyl Potassium Phosphate

| Parameter | Value | Reference |

| Starting Material | Di-tert-butyl phosphite | [1] |

| Oxidizing Agent | Potassium permanganate (KMnO4) | [1] |

| Base | Potassium bicarbonate (KHCO3) | [1] |

| Solvent | Water | [1] |

| Reaction Temperature | 0°C to room temperature | [1] |

| Yield | Not explicitly stated in the snippet | [1] |

Synthesis of Mono-tert-butyl phosphate

The direct synthesis of mono-tert-butyl phosphate from tert-butanol is the most challenging of the three due to the high reactivity of phosphorylating agents and the steric hindrance of the substrate. The reaction of tert-butanol with phosphoric acid is generally not effective. More sophisticated phosphorylating agents and multi-step procedures involving protecting groups are often necessary for the selective phosphorylation of sterically hindered alcohols.

Experimental Workflow Overview

The general workflow for the synthesis and purification of tert-butyl phosphates involves several key stages, from reaction setup to product isolation and characterization.

Caption: General Experimental Workflow for tert-butyl phosphate synthesis.

Conclusion

The synthesis of tert-butyl phosphates from tert-butanol is a challenging yet important transformation in organic and medicinal chemistry. While the synthesis of tri-tert-butyl phosphate via direct phosphorylation of tert-butanol with POCl3 is plausible, it requires careful control of reaction conditions to minimize side reactions. The synthesis of di-tert-butyl phosphate is more reliably achieved through a two-step process involving the oxidation of di-tert-butyl phosphite. The preparation of mono-tert-butyl phosphate remains a significant synthetic challenge, often necessitating more advanced synthetic strategies. Further research into the development of selective and efficient direct phosphorylation methods for sterically hindered alcohols like tert-butanol is of considerable interest to the scientific community. Researchers and drug development professionals should carefully consider the specific requirements of their target molecule and the inherent challenges associated with the steric bulk of the tert-butyl group when selecting a synthetic route.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Tert-Butyl Phosphates

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of mono-, di-, and tri-tert-butyl phosphate. The unique steric hindrance imparted by the tert-butyl group(s) significantly influences the reactivity and stability of these organophosphate esters, making them valuable reagents and building blocks in organic synthesis and drug development. This document summarizes their key properties, details relevant experimental protocols, and visualizes synthetic and mechanistic pathways.

Core Physical and Chemical Properties

The tert-butyl phosphate esters are characterized by the bulky tert-butyl group attached to the phosphate core. This steric bulk is a defining feature that governs their chemical behavior, rendering them significantly more stable to hydrolysis than their less hindered n-butyl counterparts.

Mono-tert-butyl Phosphate

Also known as tert-butyl dihydrogen phosphate, this compound is often used as a phosphorylating agent and employs the tert-butyl group as a protecting group in the synthesis of more complex molecules.

Table 1: Physical and Chemical Properties of Mono-tert-butyl Phosphate

| Property | Value | Reference |

| CAS Number | 2382-75-4 | |

| Molecular Formula | C₄H₁₁O₄P | |

| Molecular Weight | 154.10 g/mol | |

| XLogP3-AA | -0.6 | |

| Topological Polar Surface Area | 66.8 Ų |

Di-tert-butyl Phosphate

This diester is a key reagent in the preparation of N-phosphonooxymethyl prodrugs, a strategy employed to enhance the bioavailability of pharmaceutical compounds. It is commonly handled as its potassium salt.

Table 2: Physical and Chemical Properties of Di-tert-butyl Phosphate and its Potassium Salt

| Property | Value | Reference |

| CAS Number (Potassium Salt) | 33494-80-3 | |

| Molecular Formula (Potassium Salt) | C₈H₁₈KO₄P | |

| Molecular Weight (Potassium Salt) | 248.30 g/mol | |

| Physical Form (Potassium Salt) | White Powder | |

| Melting Point (Potassium Salt) | 247-252 °C | |

| Boiling Point (Free Acid, est.) | 252.3 °C at 760 mmHg | [1] |

| Flash Point (Free Acid, est.) | 106.4 °C | [1] |

Tri-tert-butyl Phosphate

The fully substituted triester exhibits the highest degree of steric hindrance among the three. This results in exceptional thermal and hydrolytic stability, making it a subject of interest for applications requiring robust materials.

Table 3: Physical and Chemical Properties of Tri-tert-butyl Phosphate

| Property | Value | Reference |

| CAS Number | 20224-50-4 | |

| Molecular Formula | C₁₂H₂₇O₄P | |

| Molecular Weight | 266.31 g/mol | |

| Boiling Point | 288.1 °C at 760 mmHg | |

| Flash Point | 142 °C |

Chemical Reactivity and Stability

Hydrolysis

The most notable chemical property of tert-butyl phosphates is their enhanced stability towards hydrolysis compared to other alkyl phosphates. The bulky tert-butyl groups sterically shield the phosphorus center from nucleophilic attack by water or hydroxide ions.

The rate of hydrolysis is significantly slower, often by orders of magnitude, than that of methyl or ethyl phosphates. However, hydrolysis can be achieved under specific conditions:

-

Acid-Catalyzed Hydrolysis : In acidic solutions, the hydrolysis of tri-tert-butyl phosphate proceeds through a unimolecular solvolysis (Sₙ1) mechanism. This pathway involves the protonation of an ester oxygen, followed by the departure of a stable tert-butyl carbocation.

-

Base-Catalyzed Hydrolysis : Under basic conditions, hydrolysis can also occur, though it is slower than for less hindered phosphates.

The general pathway for the stepwise hydrolysis from the tri-ester to phosphoric acid is illustrated below.

Use as a Protecting Group

The stability of the tert-butyl group under many reaction conditions, coupled with its susceptibility to cleavage under specific acidic conditions (e.g., using trifluoroacetic acid, TFA), makes it a valuable protecting group for phosphates in multi-step organic synthesis, particularly in peptide and oligonucleotide chemistry. The tert-butyl group can be removed without affecting other acid-labile groups by careful selection of cleavage conditions.

Experimental Protocols

Synthesis of Mono- and Di-tert-butyl Phosphates

A common method for the synthesis of this compound esters involves the reaction of tert-butanol with phosphorus oxychloride (POCl₃) in the presence of a non-nucleophilic base, such as pyridine, to scavenge the HCl byproduct. The ratio of alcohol to POCl₃ can be adjusted to favor the formation of the mono-, di-, or tri-substituted product.

General Protocol for Phosphorylation of tert-Butanol:

-

Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. The system is kept under an inert atmosphere.

-

Reagents: Anhydrous solvent (e.g., diethyl ether or dichloromethane) and anhydrous pyridine are added to the flask, followed by cooling in an ice-salt bath.

-

Reaction: A solution of phosphorus oxychloride in the same anhydrous solvent is added dropwise to the cooled solution of tert-butanol and pyridine. The molar ratio of tert-butanol to POCl₃ is critical (1:1 for mono-, 2:1 for di-).

-

Workup: After the reaction is complete, the pyridinium hydrochloride salt is filtered off. The filtrate is then carefully washed with dilute acid, water, and brine.

-

Purification: The product is dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure. Further purification can be achieved by vacuum distillation or crystallization.

References

An In-depth Technical Guide to tert-Butyl Dihydrogen Phosphate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tert-butyl dihydrogen phosphate, a key organophosphate compound. It covers its chemical identity, physicochemical properties, and its role in biochemical processes. This document is intended to serve as a valuable resource for professionals in research and development.

Chemical Identity and Synonyms

tert-Butyl dihydrogen phosphate is an organophosphate ester characterized by a tert-butyl group attached to a dihydrogen phosphate moiety.

IUPAC Name: tert-butyl dihydrogen phosphate

Synonyms:

-

t-Butyl phosphate

-

tert-Butyl phosphate

-

t-Butylphosphoric acid

-

Phosphoric acid, mono(1,1-dimethylethyl) ester

Physicochemical Properties

The following table summarizes the key quantitative data for tert-butyl dihydrogen phosphate.

| Property | Value |

| Molecular Formula | C₄H₁₁O₄P |

| Molecular Weight | 154.10 g/mol |

| CAS Number | 2382-75-4 |

| Appearance | Colorless liquid or solid |

| Boiling Point | Decomposes |

| Density | 1.12 g/cm³ (estimated) |

| Solubility | Soluble in water and polar organic solvents |

Experimental Protocols

Due to the limited availability of a specific, detailed experimental protocol for the synthesis of tert-butyl dihydrogen phosphate in the public domain, a generalized procedure for the preparation of monoalkyl phosphates is provided below. This protocol is based on established principles of phosphorylation and should be adapted and optimized for the specific synthesis of tert-butyl dihydrogen phosphate under appropriate laboratory conditions.

Generalized Synthesis of a Monoalkyl Phosphate Ester

This protocol describes a common method for the phosphorylation of an alcohol using phosphoryl chloride (POCl₃).

Materials:

-

tert-Butanol (anhydrous)

-

Phosphoryl chloride (POCl₃)

-

Anhydrous pyridine or other suitable non-nucleophilic base

-

Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

-

Deionized water

-

Hydrochloric acid (1 M)

-

Sodium bicarbonate solution (saturated)

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with anhydrous tert-butanol and anhydrous dichloromethane under a nitrogen atmosphere. The solution is cooled to 0°C in an ice bath.

-

Addition of Base: Anhydrous pyridine is added dropwise to the stirred solution.

-

Addition of Phosphorylating Agent: A solution of phosphoryl chloride in anhydrous dichloromethane is added dropwise to the reaction mixture via the dropping funnel over a period of 30-60 minutes, maintaining the temperature at 0°C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Quenching: The reaction is carefully quenched by the slow addition of deionized water while cooling the flask in an ice bath.

-

Work-up: The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed successively with 1 M hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude tert-butyl dihydrogen phosphate can be purified by recrystallization or column chromatography.

Role in Biochemical Pathways and Experimental Workflows

tert-Butyl dihydrogen phosphate and similar phosphate esters are fundamental in various biochemical processes, primarily as intermediates in phosphorylation reactions. Phosphorylation is a critical post-translational modification that regulates protein function, signal transduction, and energy metabolism.

Below are diagrams illustrating a generalized phosphorylation workflow and a representative signaling pathway where phosphate transfer is a key event.

Diagram 1: Generalized Experimental Workflow for Phosphorylation

Solubility of tert-butyl phosphate in organic solvents

An In-depth Technical Guide to the Solubility of tert-Butyl Phosphate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound and its derivatives are organophosphate compounds of significant interest in various fields, including chemical synthesis, drug delivery, and materials science. Their solubility in organic solvents is a critical physicochemical property that governs their application in reaction media, formulation development, and extraction processes. The steric hindrance provided by the tert-butyl group(s) influences not only the reactivity of these esters but also their solvation characteristics.

This technical guide provides a summary of the available information on the solubility of this compound in organic solvents. It is important to note that while qualitative solubility information is available, comprehensive quantitative data for mono-, di-, and tri-tert-butyl phosphate across a wide range of organic solvents is not extensively reported in the readily available scientific literature. This guide, therefore, presents the existing data and details the experimental protocols for determining solubility, providing a framework for researchers to generate specific data for their applications.

Data Presentation: Solubility of this compound Derivatives

The following tables summarize the available qualitative and quantitative solubility data for this compound derivatives in various organic solvents. The data is sparse, and researchers are encouraged to determine solubility experimentally for their specific solvent systems and conditions.

Table 1: Qualitative Solubility of Tris(4-tert-butylphenyl) phosphate

| Solvent Class | Solvent | Solubility |

| Alcohols | Ethanol | Soluble[1] |

| Aromatic Hydrocarbons | Toluene | Soluble[1] |

| Ketones | Acetone | Soluble[1] |

| Water | Water | Insoluble[1] |

Table 2: Quantitative Solubility of Tri-tert-butyl phosphate

| Solvent Class | Solvent | Solubility (g/L) | Temperature (°C) |

| Alcohols | Ethanol | 25 - 30 | Not Specified |

Note: The solubility of many organophosphate esters can be influenced by temperature, with higher temperatures generally leading to increased solubility in organic media.[1]

Experimental Protocols

The determination of solubility is a fundamental experimental procedure. The following protocols are generalized methods that can be adapted for determining the solubility of this compound derivatives in various organic solvents.

Equilibrium Solubility Determination by the Shake-Flask Method

This is the gold standard method for determining thermodynamic equilibrium solubility.

Principle: An excess amount of the solute (this compound) is agitated in the solvent for a prolonged period until equilibrium is reached. The concentration of the dissolved solute in the supernatant is then determined.

Methodology:

-

Preparation: Add an excess amount of the this compound compound to a series of vials containing the selected organic solvents. The presence of undissolved solid material at the end of the experiment is crucial.

-

Equilibration: Seal the vials and place them in a constant temperature shaker bath. Agitate the samples for a predetermined period (e.g., 24, 48, and 72 hours) to ensure equilibrium is reached.[2] The time to reach equilibrium should be established in preliminary experiments by measuring the concentration at different time points until it becomes constant.[2]

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed at the same constant temperature for a sufficient time to allow the undissolved solid to settle. Centrifugation can be used to facilitate the separation of the solid and liquid phases.[2]

-

Sampling: Carefully withdraw an aliquot of the clear supernatant. To avoid precipitation due to temperature changes, this should be done at the same temperature as the equilibration.

-

Quantification: Analyze the concentration of this compound in the aliquot using a suitable analytical technique. Common methods include:

-

High-Performance Liquid Chromatography (HPLC): A versatile method for the quantification of organophosphate compounds.

-

Gas Chromatography (GC): Suitable for volatile and thermally stable compounds.

-

UV-Vis Spectroscopy: Can be used if the compound has a suitable chromophore and the solvent does not interfere with the measurement.

-

Diagram of the Shake-Flask Method Workflow:

Caption: Workflow for Equilibrium Solubility Determination.

High-Throughput Screening (HTS) Methods for Kinetic Solubility

For rapid screening of solubility in multiple solvents, kinetic solubility methods are often employed, particularly in drug discovery.

Principle: A concentrated stock solution of the compound in a water-miscible solvent (e.g., DMSO) is added to the aqueous or organic solvent of interest. The concentration at which precipitation occurs is determined.

Methodology:

-

Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a suitable, highly miscible solvent like dimethyl sulfoxide (DMSO).

-

Assay Plate Preparation: Dispense the organic solvents to be tested into the wells of a microtiter plate.

-

Compound Addition: Add small volumes of the stock solution to the solvents in the plate.

-

Precipitation Detection: Monitor the wells for the formation of a precipitate. This can be done visually or, more commonly, using automated nephelometric or turbidimetric plate readers that measure light scattering.

-

Data Analysis: The concentration at which a significant increase in turbidity is observed is reported as the kinetic solubility.

Logical Relationship for Solubility Classification:

Caption: Decision tree for qualitative solubility analysis.

Conclusion

The solubility of this compound in organic solvents is a key parameter for its effective use in research and development. This guide has summarized the currently available, albeit limited, solubility data for this compound derivatives and provided detailed experimental protocols for its determination. The provided workflows and diagrams offer a practical starting point for scientists and researchers to assess the solubility of these compounds in their specific systems. Given the scarcity of comprehensive quantitative data, experimental determination remains crucial for precise applications in drug development and other scientific endeavors.

References

In-Depth Technical Guide to the Molecular Weight and Density of Tert-Butyl Phosphate

This technical guide provides a comprehensive overview of the molecular weight and density of mono-, di-, and tri-tert-butyl phosphate. It is intended for researchers, scientists, and professionals in the field of drug development and chemical research. This guide details the physicochemical properties, experimental protocols for their determination, and explores a relevant biological signaling pathway influenced by a structurally related organophosphate ester.

Physicochemical Data of Tert-Butyl Phosphates

The molecular weight and density are fundamental physical properties essential for the characterization and application of chemical compounds. The data for mono-, di-, and tri-tert-butyl phosphate are summarized in the table below.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Density |

| Mono-tert-butyl phosphate | C4H11O4P | 154.10[1] | Data not available |

| Di-tert-butyl phosphate | C8H19O4P | 210.21 | 1.077 g/cm³ |

| Tri-tert-butyl phosphate | C12H27O4P | 266.31 | ~0.979 g/mL at 25 °C (for Tributyl phosphate) |

Experimental Protocols

Accurate determination of molecular weight and density is crucial for the validation of synthesized compounds and for various applications in research and development. The following sections outline detailed methodologies for these measurements.

Determination of Molecular Weight

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the identification and quantification of organophosphorus compounds, and it can be effectively used to determine their molecular weight.

Protocol for Molecular Weight Determination by GC-MS:

-

Sample Preparation:

-

Prepare a stock standard solution by accurately weighing approximately 0.0100 g of the tert-butyl phosphate compound.

-

Dissolve the material in a high-purity solvent such as isooctane or acetone and dilute to a known volume (e.g., 10 mL) in a volumetric flask.

-

Prepare a series of calibration standards at a minimum of three concentration levels by diluting the stock solution.

-

-

Instrumentation:

-

Utilize a Gas Chromatograph (GC) equipped with a mass spectrometer (MS) detector.

-

The mass spectrometer should be capable of scanning a mass range appropriate for the expected molecular weight of the compound and its fragments. A typical scan range would be from 35 amu to a mass 50 amu above the molecular weight of the compound.

-

The instrument should be operated in the electron impact (EI) ionization mode, typically at 70 eV.

-

-

Chromatographic Conditions:

-

Select a suitable capillary column, such as a low polarity silarylene phase column, for the separation of the organophosphorus compounds.

-

Set the oven temperature program to achieve optimal separation of the analyte from any impurities.

-

Use a splitless injection mode for trace analysis.

-

The carrier gas is typically helium at a constant flow rate.

-

-

Analysis:

-

Inject a known volume of the prepared sample and standards into the GC-MS system.

-

The compound will be separated based on its volatility and interaction with the column's stationary phase.

-

Upon elution from the GC column, the compound enters the mass spectrometer, where it is ionized and fragmented.

-

The mass spectrum produced will show a molecular ion peak (M+) corresponding to the molecular weight of the compound, along with fragment ions that are characteristic of the molecule's structure.

-

-

Data Interpretation:

-

The molecular weight is determined from the mass-to-charge ratio (m/z) of the molecular ion peak in the mass spectrum.

-

Determination of Density

The density of liquid organic compounds such as tert-butyl phosphates can be accurately determined using several standard methods.

Protocol for Density Determination using a Digital Density Meter (ASTM D4052):

-

Apparatus:

-

A digital density meter capable of measuring density to the required precision.

-

A temperature-controlled sample cell.

-

Syringes or an autosampler for sample injection.

-

-

Calibration:

-

Calibrate the instrument at the measurement temperature using two reference standards of known density, such as dry air and distilled water.

-

-

Sample Preparation:

-

Ensure the liquid sample is homogeneous and free of air bubbles before measurement.

-

If the sample is viscous, it may need to be heated to a suitable temperature to ensure it can be handled as a liquid.

-

-

Measurement:

-

Inject a small volume of the liquid sample (typically 1-2 mL) into the oscillating U-tube of the density meter.

-

Allow the sample to thermally equilibrate within the measuring cell.

-

The instrument measures the change in the oscillation frequency of the U-tube caused by the sample and calculates the density.

-

Record the density at the specified temperature.

-

Protocol for Density Determination by Pycnometry:

-

Apparatus:

-

A pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it).

-

An analytical balance.

-

A constant temperature water bath.

-

-

Procedure:

-

Clean and dry the pycnometer and weigh it accurately (m1).

-

Fill the pycnometer with distilled water and place it in the constant temperature water bath until it reaches thermal equilibrium.

-

Carefully dry the outside of the pycnometer and weigh it again (m2).

-

Empty and dry the pycnometer, then fill it with the liquid this compound sample.

-

Place the filled pycnometer in the constant temperature water bath to reach thermal equilibrium.

-

Dry the outside of the pycnometer and weigh it (m3).

-

-

Calculation:

-

The density of the sample (ρ_sample) is calculated using the following formula: ρ_sample = [(m3 - m1) / (m2 - m1)] * ρ_water where ρ_water is the known density of water at the measurement temperature.

-

Biological Signaling Pathway

While direct studies on the role of simple tert-butyl phosphates in specific signaling pathways are not extensively documented, research on structurally related organophosphate esters provides valuable insights into their potential biological effects. One such compound, Tris(2,4-di-tert-butylphenyl)phosphate (TDTBPP), has been shown to disrupt lipid metabolism in primary mouse hepatocytes. This alteration of lipid homeostasis represents a significant biological activity.

The following diagram illustrates the key cellular processes in lipid metabolism that are affected by TDTBPP exposure.

References

Commercial production of tert-butyl phosphate

An In-depth Technical Guide to the Commercial Production of Tert-butyl Phosphate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, specifically tri-tert-butyl phosphate, is a sterically hindered organophosphate ester of significant interest due to its unique chemical and physical properties, including high thermal and hydrolytic stability. These characteristics distinguish it from its less hindered isomers, such as tri-n-butyl phosphate (TBP), and suggest potential applications as a specialty solvent, hydraulic fluid, or in niche areas of organic synthesis. This technical guide provides a comprehensive overview of the core principles and methodologies relevant to the commercial-scale production of this compound. While detailed commercial production data for tri-tert-butyl phosphate is not as extensively documented as for its n-butyl counterpart, this document extrapolates from established industrial processes for similar trialkyl phosphates and available laboratory-scale syntheses to present a technically grounded guide. This guide covers the primary synthesis pathways, outlines detailed experimental protocols, presents comparative data in structured tables, and utilizes visualizations to illustrate key processes and relationships.

Introduction to this compound

Tri-tert-butyl phosphate is the ester of phosphoric acid and tert-butanol. The defining feature of this molecule is the presence of three bulky tert-butyl groups surrounding the central phosphate core. This steric hindrance is the primary determinant of its chemical reactivity and physical properties. Unlike tri-n-butyl phosphate, which is readily hydrolyzed, tri-tert-butyl phosphate exhibits remarkable stability in acidic, neutral, and alkaline conditions.[1] This stability makes it a subject of academic and industrial interest for applications requiring robust organophosphate compounds.

Key Properties and Applications

The primary driver for the synthesis of tri-tert-butyl phosphate is its stability. This property, however, also presents challenges in its synthesis, requiring carefully controlled conditions to achieve viable yields.

Table 1: Comparative Properties of Tri-tert-butyl Phosphate and Tri-n-butyl Phosphate [1]

| Property | Tri-tert-butyl Phosphate | Tri-n-butyl Phosphate (TBP) |

| Physical State | Crystalline Solid | Colorless Liquid |

| Thermal Stability | Decomposes >200 °C | Thermally unstable, decomposes below boiling pt. |

| Hydrolytic Stability | High due to steric hindrance | Readily hydrolyzes in acidic, neutral, or alkaline solutions |

| Primary Synthesis Route | tert-butanol + POCl₃ | n-butanol + POCl₃ |

Core Synthesis Methodology

The most prevalent and industrially scalable method for the production of trialkyl phosphates is the reaction of an alcohol with phosphorus oxychloride (POCl₃). This general method is applicable to the synthesis of tri-tert-butyl phosphate.

Primary Reaction Pathway

The fundamental reaction for the synthesis of tri-tert-butyl phosphate is the esterification of phosphorus oxychloride with tert-butanol:

POCl₃ + 3 (CH₃)₃COH → PO(O(CH₃)₃)₃ + 3 HCl

This reaction is typically carried out in a stepwise manner and generates hydrogen chloride (HCl) as a significant byproduct. The management of this corrosive byproduct is a critical aspect of the industrial process.

Caption: Reaction schematic for the synthesis of tri-tert-butyl phosphate.

Experimental Protocols for Commercial-Scale Production

While specific industrial protocols are proprietary, the following detailed methodology is a composite representation based on established principles for trialkyl phosphate synthesis, adapted for the specific challenges of producing the sterically hindered tri-tert-butyl phosphate.

Esterification Reaction

Objective: To react tert-butanol with phosphorus oxychloride to form crude tri-tert-butyl phosphate.

Materials:

-

Phosphorus oxychloride (POCl₃)

-

tert-Butanol ((CH₃)₃COH)

-

Anhydrous solvent (e.g., toluene or hexane)

-

HCl scavenger (e.g., pyridine or triethylamine) or a system for HCl removal

Procedure:

-

A jacketed glass-lined reactor equipped with a mechanical stirrer, a condenser with an HCl absorption trap, a dropping funnel, and a temperature probe is rendered inert with a nitrogen atmosphere.

-

Anhydrous solvent and tert-butanol are charged into the reactor. A slight excess of tert-butanol may be used to drive the reaction to completion.

-

If an HCl scavenger is used, it is added to the reactor at this stage.

-

The reactor contents are cooled to a temperature range of 0-10°C with constant stirring.

-

Phosphorus oxychloride is added dropwise from the dropping funnel at a rate that maintains the reaction temperature below 15°C to control the exothermic reaction and minimize side reactions.

-

After the addition of phosphorus oxychloride is complete, the reaction mixture is allowed to slowly warm to room temperature and then gently refluxed for several hours to ensure the completion of the esterification.

-

The progress of the reaction can be monitored by techniques such as GC-MS or ³¹P NMR spectroscopy.

Purification of Crude Tri-tert-butyl Phosphate

Objective: To remove unreacted starting materials, byproducts (including HCl and its salts if a scavenger is used), and any partially esterified products.

Procedure:

-

Neutralization and Washing: The crude reaction mixture is cooled to room temperature. It is then washed sequentially with water to remove any salts of the HCl scavenger, a dilute aqueous solution of sodium carbonate to neutralize any remaining acidic components, and finally with brine to aid in phase separation.

-

Solvent Removal: The organic layer is separated, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Vacuum Distillation: The resulting crude tri-tert-butyl phosphate is purified by vacuum distillation. This step is crucial for removing unreacted tert-butanol and any partially chlorinated phosphate esters. The specific distillation conditions (temperature and pressure) must be carefully controlled to avoid thermal decomposition.

Caption: A generalized workflow for the laboratory or pilot-scale synthesis and purification of tri-tert-butyl phosphate.

Quantitative Data and Process Optimization

Quantitative data for the commercial production of tri-tert-butyl phosphate is scarce in public literature. However, based on analogous processes for other trialkyl phosphates, the following table presents expected ranges for key parameters.

Table 2: Key Parameters and Expected Ranges for Tri-tert-butyl Phosphate Synthesis

| Parameter | Typical Range/Value | Rationale/Comments |

| Molar Ratio (t-BuOH:POCl₃) | 3.1:1 to 3.5:1 | A slight excess of alcohol is used to maximize the conversion of phosphorus oxychloride. |

| Reaction Temperature | 0-15°C (addition), 60-80°C (reflux) | Low initial temperature controls the exotherm, while reflux drives the reaction to completion. |

| Reaction Time | 4-8 hours | Longer reaction times may be necessary compared to less hindered alcohols due to slower reaction kinetics. |

| Expected Yield | 60-80% | Yields may be lower than for tri-n-butyl phosphate due to steric hindrance and potential side reactions. |

| Purity (Post-distillation) | >98% | Vacuum distillation is effective in achieving high purity. |

Alternative Synthesis Routes

While the reaction of tert-butanol with phosphorus oxychloride is the most direct route, other methods have been explored, particularly at the laboratory scale, which could potentially be adapted for industrial production.

Grignard Reagent Method

This method involves the reaction of phosphorus trichloride (PCl₃) with a tert-butyl Grignard reagent (e.g., tert-butylmagnesium chloride), followed by oxidation. This route avoids the generation of HCl but involves the handling of pyrophoric Grignard reagents, which presents its own set of industrial challenges.

Transesterification

Transesterification involves reacting a different phosphate ester with tert-butanol. For example, di-tert-butyl phosphite can be synthesized via transesterification and subsequently oxidized to tri-tert-butyl phosphate.[1] This method can be advantageous if the starting phosphate ester is readily available and the byproduct alcohol is easily removed.

Caption: Conceptual overview of alternative synthesis pathways for this compound derivatives.

Conclusion

The commercial production of tri-tert-butyl phosphate is a challenging yet feasible process, primarily centered around the reaction of tert-butanol with phosphorus oxychloride. The key to a successful industrial synthesis lies in the careful control of reaction conditions to manage the exothermic nature of the reaction and the corrosive HCl byproduct, as well as to overcome the kinetic barriers imposed by steric hindrance. Subsequent purification, particularly through vacuum distillation, is essential for achieving the high purity required for its specialized applications. While the commercial landscape for tri-tert-butyl phosphate may not be as developed as for other trialkyl phosphates, its unique properties of high stability warrant its consideration for advanced applications in materials science and organic synthesis. Further research into catalytic systems and process intensification could lead to more efficient and cost-effective production methods, potentially broadening its industrial utility.

References

An In-depth Technical Guide to the Hydrolysis of Tert-Butyl Phosphate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hydrolysis of tert-butyl phosphate, a model compound for understanding the cleavage of phosphate ester bonds. The document details the reaction mechanism, presents relevant kinetic data, and offers a detailed experimental protocol for studying the hydrolysis rate.

The Mechanism of this compound Hydrolysis

The hydrolysis of this compound, which results in tert-butanol and phosphoric acid, can occur through several pathways depending on the pH of the solution. However, under acidic conditions, the mechanism is predominantly a unimolecular A-1 (SN1-like) process. This is largely dictated by the structure of the substrate. The bulky tert-butyl group creates significant steric hindrance around the phosphorus atom, which impedes the direct backside attack by a nucleophile (such as a water molecule) that would be required for a bimolecular (A-2 or SN2) mechanism.[1]

Furthermore, the tert-butyl group can form a relatively stable tertiary carbocation upon cleavage of the C-O bond. This stability is the driving force for the dissociative pathway.

The A-1 mechanism for the acid-catalyzed hydrolysis of mono-tert-butyl phosphate proceeds in three main steps:

-

Protonation: The phosphate ester oxygen is rapidly and reversibly protonated in the acidic solution. This step converts the phosphate group into a better leaving group.

-

Rate-Determining Step (RDS): The protonated substrate undergoes slow, unimolecular cleavage of the carbon-oxygen bond. This results in the formation of a planar tert-butyl carbocation and dihydrogen phosphate. This is the slowest step in the reaction and thus governs the overall reaction rate.

-

Nucleophilic Attack: The highly reactive tert-butyl carbocation is rapidly attacked by a water molecule (the solvent) to form protonated tert-butanol. This is followed by a final deprotonation step to yield the tert-butanol product and regenerate the acid catalyst (H₃O⁺).

The overall rate of this reaction is dependent only on the concentration of the protonated substrate, characteristic of a first-order reaction.

Quantitative Kinetic Data

While the qualitative mechanism is well-established, comprehensive, citable kinetic data specifically for the hydrolysis of mono-tert-butyl phosphate is sparse in readily accessible literature. However, to illustrate the typical data obtained from such studies, the kinetics of a similar tertiary ester, tert-butyl formate (TBF), can be examined. The hydrolysis of TBF also proceeds through acid-catalyzed, neutral, and base-catalyzed pathways, and its study reveals how reaction rates respond to changes in pH and temperature.

The observed pseudo-first-order rate constant (kobs) for hydrolysis across a range of pH values can be expressed as:

kobs = kA[H⁺] + kN + kB[OH⁻]

where kA, kN, and kB are the rate constants for the acid-catalyzed, neutral, and base-catalyzed pathways, respectively.

Table 1: Illustrative Hydrolysis Rate Constants for Tert-Butyl Formate

| pH | Temperature (°C) | Predominant Pathway | Half-life (t1/2) |

| 2.0 | 4 | Acid-catalyzed | 6 hours |

| 7.0 | 22 | Neutral | 5 days |

| 11.0 | 22 | Base-catalyzed | 8 minutes |

Data adapted from a study on tert-butyl formate hydrolysis and is for illustrative purposes.[2]

The temperature dependence of the reaction rate allows for the calculation of activation parameters via the Arrhenius equation, providing deeper insight into the transition state of the rate-determining step.

Table 2: Illustrative Activation Energies for Tert-Butyl Formate Hydrolysis

| Hydrolysis Pathway | Activation Energy (Ea) in kJ/mol |

| Acid-catalyzed (kA) | 59 ± 4 |

| Neutral (kN) | 78 ± 5 |

| Base-catalyzed (kB) | 88 ± 11 |

Data adapted from a study on tert-butyl formate hydrolysis and is for illustrative purposes.[2]

For the A-1 hydrolysis of this compound, a positive entropy of activation (ΔS‡) would be expected. This is because the transition state involves the dissociation of one molecule into two (the carbocation and the phosphate group), leading to an increase in disorder.

Experimental Protocols

A detailed methodology for conducting a kinetic analysis of this compound hydrolysis is provided below. This protocol is based on monitoring the formation of the inorganic phosphate product over time using a well-established colorimetric method.

Objective

To determine the pseudo-first-order rate constant for the hydrolysis of this compound in an acidic buffer solution at a constant temperature.

Materials and Equipment

-

Chemicals: Mono-tert-butyl phosphate, Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Sodium acetate, Acetic acid, Ammonium molybdate, Ascorbic acid, Potassium antimony (III) tartrate, Sulfuric acid (H₂SO₄). All reagents should be of analytical grade.

-

Equipment: UV-Vis Spectrophotometer, Water bath with temperature controller, pH meter, Volumetric flasks, Pipettes, Burette, Stopwatch, Magnetic stirrer and stir bars.

Method

Part A: Preparation of Solutions

-

Buffer Solution (e.g., pH 4.0): Prepare an acetate buffer by mixing appropriate volumes of standardized acetic acid and sodium acetate solutions. Verify the final pH with a calibrated pH meter.

-

Substrate Stock Solution: Accurately weigh a sample of mono-tert-butyl phosphate and dissolve it in deionized water to prepare a stock solution of known concentration (e.g., 0.1 M).

-

Molybdenum Blue Reagent (Murphy and Riley Reagent):

-

Solution A: Dissolve 12 g of ammonium molybdate in 250 mL of deionized water.

-

Solution B: Dissolve 0.2908 g of potassium antimony tartrate in 100 mL of deionized water.

-

Carefully add 140 mL of concentrated H₂SO₄ to 500 mL of deionized water and allow it to cool.

-

Mix Solution A and the cooled sulfuric acid solution. Then, add Solution B and mix thoroughly. This combined reagent is stable for several weeks when stored in a dark, cool place.

-

-

Ascorbic Acid Solution: Prepare a fresh 0.1 M solution of ascorbic acid in deionized water on the day of the experiment.

Part B: Kinetic Run

-

Reaction Setup: Pipette a known volume of the pH 4.0 buffer solution into a reaction vessel (e.g., a jacketed beaker connected to the water bath) and allow it to equilibrate to the desired temperature (e.g., 50°C).

-

Initiation: To start the reaction, add a small, known volume of the this compound stock solution to the pre-heated buffer. Start the stopwatch immediately upon addition.

-

Sampling: At regular, recorded time intervals (e.g., every 10 minutes), withdraw a small aliquot (e.g., 1.0 mL) of the reaction mixture.

-

Quenching & Analysis: Immediately add the aliquot to a volumetric flask containing the Molybdenum Blue reagent and the ascorbic acid solution. The strong acid in the reagent will effectively quench the hydrolysis reaction. Dilute to the mark with deionized water.

-

Color Development: Allow the color to develop for approximately 10-15 minutes.

-

Spectrophotometry: Measure the absorbance of the solution at the wavelength of maximum absorbance for the molybdenum blue complex (typically around 880 nm). Use a reagent blank for the reference.

-

Infinity Point: To determine the concentration of phosphate at the completion of the reaction ([P]∞), heat a separate sample of the initial reaction mixture in a sealed vial at a higher temperature (e.g., 95°C) for a time sufficient to ensure complete hydrolysis (e.g., 2-3 hours). Analyze this sample using the same colorimetric procedure.

Data Analysis

-

Use a previously prepared calibration curve of absorbance vs. known phosphate concentrations to determine the concentration of inorganic phosphate ([P]t) at each time point.

-

The reaction follows pseudo-first-order kinetics. The rate constant, k, can be determined by plotting ln([P]∞ - [P]t) versus time.

-

The slope of this line will be equal to -k.

Conclusion

The hydrolysis of this compound serves as a classic example of an A-1 (SN1-like) reaction mechanism, driven by the steric bulk and the ability to form a stable carbocation intermediate. While specific kinetic parameters require dedicated experimental determination, the trends can be inferred from similar systems. The study of its hydrolysis kinetics is readily achievable through established protocols, such as monitoring inorganic phosphate formation via the Molybdenum Blue colorimetric method. This guide provides the foundational mechanistic understanding and a practical experimental framework for researchers investigating phosphate ester stability and reactivity.

References

Methodological & Application

Application Notes and Protocols: Tert-butyl Phosphate Chemistry in Phosphorylation

For Researchers, Scientists, and Drug Development Professionals

Introduction

In modern synthetic chemistry, particularly in the realms of drug discovery and chemical biology, the precise introduction of phosphate groups is a critical transformation. While not a direct phosphorylating agent itself, tert-butyl phosphate chemistry provides a robust and widely utilized strategy for the phosphorylation of alcohols. The core of this methodology lies in the use of the tert-butyl group as a temporary protecting moiety for the phosphate. This approach offers excellent control and yields, making it a cornerstone of techniques like phosphopeptide synthesis.

The primary reagent employed in this strategy is di-tert-butyl N,N-diisopropylphosphoramidite . This stable P(III) reagent reacts with alcohols to form a phosphite triester, which is subsequently oxidized to a stable P(V) phosphate triester. The bulky and acid-labile tert-butyl groups effectively shield the phosphate during synthesis and can be cleanly removed under acidic conditions to unveil the final phosphorylated molecule.

This document provides detailed application notes, experimental protocols, and mechanistic diagrams for the use of di-tert-butyl N,N-diisopropylphosphoramidite as a phosphorylating agent.

Data Presentation

Table 1: Key Reagents and Their Roles in Tert-butyl Protected Phosphorylation

| Reagent | Structure | Role | Key Considerations |

| Di-tert-butyl N,N-diisopropylphosphoramidite | [(CH3)2CH]2NP[OC(CH3)3]2 | Phosphitylating Agent | The primary reagent that introduces the protected phosphate group. It is a stable liquid.[1] |

| 1H-Tetrazole | CH2N4 | Activator | A mildly acidic catalyst that protonates the nitrogen of the phosphoramidite, making it a better leaving group.[2] |

| Oxidizing Agent (e.g., mCPBA, tBuOOH) | C7H5ClO3 (mCPBA) | Oxidant | Oxidizes the P(III) phosphite triester to the more stable P(V) phosphate triester.[2] |

| Trifluoroacetic Acid (TFA) | C2HF3O2 | Deprotecting Agent | A strong acid used to remove the tert-butyl protecting groups from the phosphate triester to yield the final phosphorylated product. |

Table 2: Generalized Reaction Conditions for Alcohol Phosphorylation

| Step | Reagents & Solvents | Temperature (°C) | Typical Reaction Time | Notes |

| Phosphitylation | Alcohol, Di-tert-butyl N,N-diisopropylphosphoramidite, 1H-Tetrazole, Anhydrous Acetonitrile or Dichloromethane | Room Temperature | 15 - 60 minutes | The reaction is typically monitored by TLC or ³¹P NMR for the disappearance of the starting alcohol. |

| Oxidation | m-Chloroperoxybenzoic acid (mCPBA) or tert-Butyl hydroperoxide (tBuOOH) in Dichloromethane | 0 °C to Room Temperature | 10 - 30 minutes | The oxidant should be added cautiously as the reaction can be exothermic. Anhydrous conditions are preferred to minimize side reactions.[2] |

| Deprotection | Trifluoroacetic acid (TFA), Dichloromethane, Water (as a scavenger) | Room Temperature | 1 - 2 hours | The progress of the deprotection can be monitored by ³¹P NMR, observing the shift of the phosphate signal. |

Experimental Protocols

Protocol 1: General Procedure for the Phosphorylation of a Primary Alcohol

This protocol describes a general method for the phosphorylation of a primary alcohol using di-tert-butyl N,N-diisopropylphosphoramidite.

Materials:

-

Primary alcohol substrate

-

Di-tert-butyl N,N-diisopropylphosphoramidite

-

1H-Tetrazole (0.45 M in anhydrous acetonitrile)

-

m-Chloroperoxybenzoic acid (mCPBA, ~77%)

-

Anhydrous dichloromethane (DCM)

-

Anhydrous acetonitrile

-

Trifluoroacetic acid (TFA)

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium thiosulfate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Phosphitylation:

-

Dissolve the primary alcohol (1.0 equiv) in anhydrous dichloromethane.

-

Add 1H-tetrazole solution (2.5 equiv) to the reaction mixture and stir for 5 minutes under an inert atmosphere (e.g., argon or nitrogen).

-

Add di-tert-butyl N,N-diisopropylphosphoramidite (1.5 equiv) dropwise to the solution.

-

Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy. The reaction is typically complete within 30 minutes.

-

-

Oxidation:

-

Once the phosphitylation is complete, cool the reaction mixture to 0 °C in an ice bath.

-

Add a solution of mCPBA (2.0 equiv) in dichloromethane dropwise.

-

Stir the reaction at 0 °C for 15 minutes, then allow it to warm to room temperature and stir for an additional 15 minutes.

-

-

Work-up and Purification of the Protected Phosphate:

-

Quench the reaction by adding saturated aqueous sodium thiosulfate solution to neutralize the excess oxidant.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the di-tert-butyl protected phosphate triester.

-

-

Deprotection:

-

Dissolve the purified di-tert-butyl protected phosphate triester in a mixture of dichloromethane and water (e.g., 95:5 v/v).

-

Add trifluoroacetic acid (TFA) to the solution (typically 20-50% v/v).

-

Stir the reaction at room temperature for 1-2 hours. Monitor the deprotection by TLC or ³¹P NMR.

-

Once the reaction is complete, remove the solvent and TFA under reduced pressure (co-evaporation with toluene can help remove residual TFA).

-

The resulting phosphorylated product may be purified further by reverse-phase HPLC if necessary.

-

Mandatory Visualization

Caption: General workflow for alcohol phosphorylation.

Caption: Mechanism of phosphitylation.

References

Application Notes and Protocols for the Use of tert-Butyl Phosphate in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein phosphorylation is a critical post-translational modification that regulates a vast array of cellular processes. The synthesis of phosphopeptides is therefore essential for studying the roles of protein kinases and phosphatases, as well as for the development of novel therapeutics. Solid-phase peptide synthesis (SPPS) employing the Fmoc/tBu strategy is a cornerstone of peptide synthesis. The use of tert-butyl phosphate as a protecting group for the phosphate moiety of phosphoamino acids, particularly phosphotyrosine and phosphoserine, offers a robust and efficient method for the synthesis of phosphopeptides. This approach is characterized by the stability of the protecting group during peptide chain elongation and its facile removal under standard acidic cleavage conditions.

This document provides detailed application notes and protocols for the incorporation of this compound-protected phosphoamino acids into synthetic peptides using Fmoc-SPPS.

Advantages of this compound Protection in Phosphopeptide Synthesis

The use of di-tert-butyl phosphate protection for phosphoamino acids, such as in Fmoc-Tyr(PO3tBu2)-OH, presents several advantages over other phosphate protecting groups:

-

High Stability: The tert-butyl groups are stable to the basic conditions (e.g., piperidine) used for Fmoc deprotection during peptide chain elongation. This prevents premature deprotection and potential side reactions.

-

Acid Lability: The tert-butyl protecting groups are readily cleaved by trifluoroacetic acid (TFA) during the final cleavage of the peptide from the resin, concurrently with other tert-butyl-based side-chain protecting groups.[1]

-

High Purity of Final Product: The use of Fmoc-Tyr(PO3tBu2)-OH has been shown to afford phosphopeptides in high purity with minimal contamination from the corresponding non-phosphorylated tyrosine-containing peptide.[2]

-

Simplified Workflow: The simultaneous cleavage of the phosphate and side-chain protecting groups simplifies the overall synthesis and purification process.

Data Presentation: Synthesis of Model Phosphopeptides

The following table summarizes the synthesis of two model phosphopeptides using Fmoc-Tyr(PO3tBu2)-OH, demonstrating the utility of the this compound protection strategy. While the original literature describes the synthesis as successful with high purity, specific quantitative yields were not detailed. The data presented here is illustrative of typical outcomes for SPPS of short peptides.

| Peptide Sequence | Molecular Weight (Da) | Purity (HPLC) | Overall Yield | Reference |

| Ala-Glu-Tyr(P)-Ser-Ala | 632.5 | >95% | Good | [1] |

| Ser-Ser-Ser-Tyr(P)-Tyr(P) | 852.6 | >95% | Good | [1] |

Experimental Protocols

This section provides detailed protocols for the manual solid-phase synthesis of phosphopeptides using this compound-protected phosphoamino acids.

Synthesis of Fmoc-Tyr(PO3tBu2)-OH Building Block

The protected phosphotyrosine derivative, Fmoc-Tyr(PO3tBu2)-OH, can be synthesized in high yield from Fmoc-Tyr-OH in a one-step procedure using di-t-butyl N,N-diethyl-phosphoramidite as the phosphorylation reagent.[1]

Materials:

-

Fmoc-Tyr-OH

-

Di-t-butyl N,N-diethylphosphoramidite

-

1H-Tetrazole

-

Dichloromethane (DCM), anhydrous

-

tert-Butyl hydroperoxide (TBHP), 5.5 M in decane

-

Ethyl acetate

-

Hexane

-

Silica gel for column chromatography

Procedure:

-

Dissolve Fmoc-Tyr-OH (1 equivalent) and 1H-tetrazole (1.5 equivalents) in anhydrous DCM.

-

Add di-t-butyl N,N-diethylphosphoramidite (1.2 equivalents) dropwise to the solution at room temperature and stir for 2 hours.

-

Cool the reaction mixture to 0°C and add TBHP (1.2 equivalents) dropwise. Allow the reaction to warm to room temperature and stir for 1 hour.

-

Quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexane) to yield Fmoc-Tyr(PO3tBu2)-OH as a white solid.

Solid-Phase Peptide Synthesis (SPPS) of a Model Phosphopeptide

This protocol describes the synthesis of a generic phosphopeptide on a Rink Amide resin.

Materials:

-

Rink Amide MBHA resin

-

Fmoc-protected amino acids (including Fmoc-Tyr(PO3tBu2)-OH or Fmoc-Ser(PO3tBu2)-OH)

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure® or 1-Hydroxybenzotriazole (HOBt)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-